N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide is a complex organic compound that features a unique combination of thiophene, tetrahydropyran, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the thiophene ring: This step involves the use of thiophene derivatives, which can be synthesized through condensation reactions such as the Gewald reaction.
Coupling with furan-2-carboxamide: The final step involves coupling the thiophene-tetrahydropyran intermediate with furan-2-carboxamide under suitable conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The furan ring can be reduced under hydrogenation conditions using palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted thiophene or furan derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their electronic properties and use in materials science.
Furan derivatives: Commonly used in pharmaceuticals and organic synthesis.
Tetrahydropyran derivatives: Utilized as protecting groups in organic synthesis and as intermediates in drug development.
Uniqueness
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(12-3-1-7-19-12)16-11-15(5-8-18-9-6-15)13-4-2-10-20-13/h1-4,7,10H,5-6,8-9,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUMTLBKIMUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.